4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H16F3N7O and its molecular weight is 391.358. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases , suggesting that this compound may also target a specific kinase or a set of kinases.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound might interact with its target kinase by binding to the active site, thereby inhibiting the kinase activity .
Biochemical Pathways
If this compound acts as a kinase inhibitor, it could potentially affect multiple signaling pathways that are regulated by the target kinase .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability in preclinical species , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
If this compound acts as a kinase inhibitor, it could potentially inhibit the phosphorylation of downstream targets, thereby affecting cellular processes such as cell proliferation, differentiation, and apoptosis .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)12-1-3-13(4-2-12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBSRTWDUNJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.